4-ethoxy-3-fluoro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzene-1-sulfonamide
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Overview
Description
4-ethoxy-3-fluoro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzene-1-sulfonamide is a complex organic compound that features a variety of functional groups, including an ethoxy group, a fluoro substituent, a thiadiazole ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-3-fluoro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzene-1-sulfonamide typically involves multiple steps, including the formation of the azetidine ring, the introduction of the thiadiazole moiety, and the sulfonamide formation. Key reactions may include:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Thiadiazole Moiety: This step often involves the reaction of a suitable precursor with reagents such as thiosemicarbazide under specific conditions.
Sulfonamide Formation: The final step involves the reaction of the intermediate with sulfonyl chlorides under basic conditions to form the sulfonamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-3-fluoro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the sulfonamide to an amine.
Substitution: The fluoro and ethoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
4-ethoxy-3-fluoro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its functional groups can be exploited to create novel materials with specific properties, such as conductivity or fluorescence.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 4-ethoxy-3-fluoro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The thiadiazole ring may also play a role in binding to biological targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-3-fluoro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzene-1-sulfonamide
- 4-ethoxy-3-chloro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzene-1-sulfonamide
Uniqueness
The uniqueness of 4-ethoxy-3-fluoro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzene-1-sulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the ethoxy and fluoro groups, along with the thiadiazole and sulfonamide moieties, makes it a versatile compound for various applications.
Properties
IUPAC Name |
4-ethoxy-3-fluoro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN4O3S2/c1-3-22-13-5-4-11(6-12(13)15)24(20,21)18-10-7-19(8-10)14-17-16-9(2)23-14/h4-6,10,18H,3,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZRPOKPEDCGKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2CN(C2)C3=NN=C(S3)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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